Cellular PI3Kδ Inhibition: A Moderate Potency Starting Point
The compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM . This places it in a moderate potency range compared to clinical-stage PI3Kδ inhibitors such as idelalisib (CAL-101), which has a reported biochemical IC50 of 2.5 nM . The significant difference in potency confirms this compound is a less potent tool molecule, but its unique pyridine sulfone scaffold offers a structurally distinct starting point for SAR exploration.
| Evidence Dimension | Cellular PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM (Ri-1 cells, AKT pS473) |
| Comparator Or Baseline | Idelalisib (CAL-101) IC50 = 2.5 nM (biochemical PI3Kδ assay) |
| Quantified Difference | ~40-fold less potent than idelalisib |
| Conditions | Target compound: Electrochemiluminescence assay in Ri-1 cells, 30 min incubation. Comparator: ADP-Glo biochemical assay. |
Why This Matters
For procurement selection, this data point verifies the compound's nominal on-target activity, justifying its use as a structurally unique negative control or a starting scaffold for fragment-based design, rather than as a potent tool.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. Accession BDBM50394893. View Source
- [2] Lannutti, B. J., et al. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. View Source
